1,4-Diphenyl-2-azetidinone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-diphenylazetidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-11-14(12-7-3-1-4-8-12)16(15)13-9-5-2-6-10-13/h1-10,14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZVHFGGPXITZGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13474-22-1 | |
| Record name | 2-Azetidinone, 1,4-diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013474221 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC54595 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54595 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Advanced Synthetic Methodologies for 1,4 Diphenyl 2 Azetidinone Derivatives
Ketene-Imine [2+2] Cycloaddition (Staudinger Reaction) Strategies
First discovered by Hermann Staudinger in 1907, the [2+2] cycloaddition of a ketene (B1206846) with an imine remains a cornerstone for the synthesis of β-lactams. wikipedia.orgchemijournal.com This reaction is prized for its convergence and ability to generate the 2-azetidinone skeleton in a single step. nih.gov The reaction's stereochemical outcome, however, is complex and influenced by a multitude of factors, including the electronic and steric properties of the reactants, as well as the experimental conditions. wikipedia.orgmdpi.com
The general mechanism involves the nucleophilic attack of the imine nitrogen on the ketene carbonyl carbon, forming a zwitterionic intermediate. Subsequent ring closure of this intermediate furnishes the β-lactam ring. The stereochemistry of the final product, whether cis or trans, is determined by the relative rates of bond rotation and cyclization in the zwitterionic intermediate. wikipedia.org
In situ Generation of Ketenes from Acyl Chlorides and Tertiary Amines
A prevalent and practical approach for generating highly reactive ketenes is the in situ dehydrohalogenation of acyl chlorides using a tertiary amine, such as triethylamine (B128534) (Et₃N). mdpi.comnih.gov This method circumvents the need to handle the often unstable and polymerizable ketene intermediates directly. organic-chemistry.org The ketene, once formed, is immediately trapped by the imine present in the reaction mixture to yield the desired β-lactam. mdpi.com
For the synthesis of 1,4-diphenyl-2-azetidinone, phenylacetyl chloride is treated with a tertiary amine in the presence of N-benzylideneaniline (the imine formed from benzaldehyde (B42025) and aniline). The choice of tertiary amine can range from the common and inexpensive triethylamine to more complex chiral amines used in asymmetric synthesis. organic-chemistry.org While effective, this method produces trialkylammonium salt byproducts, which can sometimes interfere with the reaction's selectivity, particularly in asymmetric variations. nih.gov
| Acyl Chloride Precursor | Tertiary Amine | Imine | Product | Reference |
| Phenylacetyl chloride | Triethylamine (Et₃N) | N-benzylideneaniline | This compound | mdpi.com |
| 2-(4-Chlorophenyl)acetyl chloride | Triethylamine (Et₃N) | Isatin-derived imines | 4-Spiro-fused (2-oxoindolin-3-yl)-2-azetidinones | mdpi.com |
| Phenoxyacetyl chloride | Triethylamine (Et₃N) | Thiadiazol-functionalized imines | Monocyclic β-lactams with a 1,3,4-thiadiazole (B1197879) motif | rsc.org |
Utilization of α-Diazoketones as Ketene Precursors
An alternative method for generating ketenes involves the thermal or photochemical Wolff rearrangement of α-diazoketones. organic-chemistry.orgsemanticscholar.org This reaction proceeds through a carbene intermediate, which then rearranges to the corresponding ketene. For the synthesis of this compound, 2-diazo-1,2-diphenylethanone can be used as the precursor to diphenylketene (B1584428). semanticscholar.org
This method is particularly useful for preparing diarylketenes. The reaction of diarylketenes, generated from the thermal decomposition of 2-diazo-1,2-diarylethanones, with imines has been shown to produce 1,3,3-triaryl-4-substituted-2-azetidinones in excellent yields. semanticscholar.orgresearchgate.net The reaction of 2-diazo-1,2-diphenylethanone with N-salicylideneanilines, for instance, leads to the formation of 1-aryl-3,3-diphenyl-4-(2'-hydroxyphenyl)-2-azetidinones. semanticscholar.org
| α-Diazoketone Precursor | Imine | Product | Reference |
| 2-Diazo-1,2-diphenylethanone | N-Salicylideneanilines | 1-Aryl-3,3-diphenyl-4-(2'-hydroxyphenyl)-2-azetidinones | semanticscholar.org |
| 2-Diazo-1,2-diarylethanones | N-(2-Thienylidene)imines | 1-Substituted-3,3-diaryl-4-(2-thienyl)-2-azetidinones | researchgate.net |
| Aryldiazoacetate | Organic azide (B81097) (forms imine in situ) | β-Lactams | wikipedia.org |
Electrochemically Induced Staudinger Synthesis
A greener and more innovative approach to the Staudinger reaction is the use of electrochemistry to induce the formation of the ketene intermediate. researchgate.netresearchgate.net This method avoids the use of stoichiometric amounts of chemical bases and the resulting byproducts. researchgate.net Specifically, 1-aryl-3,4-diphenyl-2-azetidinones have been synthesized via the dehydrohalogenation of 2-phenylacetyl chloride with an electrogenerated N-heterocyclic carbene (NHC). mdpi.comresearchgate.netresearchgate.net
The NHC, a strong base, is generated at the cathode in a solution containing an imidazolium-based ionic liquid. d-nb.info This electrogenerated base then deprotonates the acyl chloride, initiating the Staudinger reaction with the imine. d-nb.info This technique offers a high degree of control and can lead to excellent diastereoselectivity. d-nb.info
Influence of Reaction Parameters on Product Formation and Yield
The success of the Staudinger synthesis, particularly in terms of yield and stereoselectivity, is highly dependent on the careful control of various reaction parameters.
The choice of solvent and the reaction temperature play a critical role in the outcome of the Staudinger reaction. mdpi.comsci-hub.box For instance, in the synthesis of 1,4-diaryl-3-chloro-2-azetidinones, different solvents can be employed. mdpi.com The reaction of chloroacetyl chloride with heterocyclic imines in refluxing chloroform, THF, 1,4-dioxane, or toluene (B28343) can lead to the completely selective formation of trans-β-lactams, while no product formation is observed in dichloromethane (B109758) at 0 °C. mdpi.com
In some cases, lower temperatures favor the formation of cis-β-lactams. For example, the reaction of acetoxyketene with chiral imines derived from D-mannitol at 0 °C to room temperature afforded cis-β-lactams exclusively. mdpi.com Conversely, conducting the same reaction at higher temperatures (e.g., 100 °C in toluene) can lead to the formation of the trans-isomer with complete stereoselectivity. mdpi.com The stereochemistry of the product can be difficult to predict and is often determined empirically. wikipedia.org
| Solvent | Temperature | Outcome | Reference |
| Toluene | Reflux | trans-1,4-Diaryl-2-azetidin-2-ones formed | mdpi.com |
| Dichloromethane (CH₂Cl₂) | 0 °C to room temperature | cis-β-lactam formation favored in some cases | rsc.org |
| Chloroform, THF, 1,4-dioxane, Toluene | Reflux | Complete selectivity for trans-β-lactams in certain reactions | mdpi.com |
| DMF | Room Temperature | Used in NHC-catalyzed Staudinger reactions, influencing diastereoselectivity | sci-hub.box |
The stoichiometry of the reactants and the concentration of any catalysts are crucial for optimizing the yield and selectivity of the Staudinger reaction. Traditionally, a stoichiometric excess of the tertiary amine base is used to ensure efficient generation of the ketene. benthamdirect.com However, recent research has focused on developing catalytic versions of the Staudinger reaction to reduce waste and improve the environmental profile of the synthesis. benthamdirect.com
One approach involves using a catalytic amount of a base in a solvent like dimethylformamide (DMF), which can participate in generating the basic conditions required for the reaction. benthamdirect.com The steric bulk of N-heterocyclic carbene (NHC) catalysts has also been shown to significantly affect the cis/trans ratio of the β-lactam product. sci-hub.box Furthermore, the nature of the substituents on the imine can influence the reaction's diastereoselectivity. wikipedia.orgsci-hub.box For example, ketenes with electron-donating substituents tend to produce cis-β-lactams, while those with electron-withdrawing substituents favor the formation of trans-β-lactams. wikipedia.org
Enolate-Imine Condensation and Cyclization Protocols
The condensation of ester enolates with imines is a well-established and versatile method for the construction of the 2-azetidinone ring system. researchgate.netscispace.comresearchgate.net This approach, often referred to as the Gilman-Speeter reaction, provides a direct route to β-lactams. researchgate.net
In the context of synthesizing this compound derivatives, this methodology involves the reaction of a metal enolate of an appropriate ester with an imine derived from benzaldehyde and aniline (B41778). The stereochemical outcome of the reaction can be influenced by the choice of metal counter-ion, solvent, and reaction conditions. scispace.com For instance, the use of zinc enolates in weakly polar solvents like diethyl ether tends to favor the formation of trans isomers, while lithium enolates in polar solvent mixtures like THF/HMPA can lead to the corresponding cis isomers. scispace.com
A key advantage of this method is the ability to achieve high diastereoselectivity and enantioselectivity, particularly when chiral auxiliaries or catalysts are employed. scispace.com Research has demonstrated the successful synthesis of various 3-amino-2-azetidinone derivatives with excellent stereocontrol using this protocol. scispace.com
Cyclization Reactions Employing Schiff Bases
The reaction of Schiff bases with ketenes, generated in situ, is a cornerstone in the synthesis of 2-azetidinones, a method famously known as the Staudinger cycloaddition. researchgate.netmdpi.comtandfonline.com This [2+2] cycloaddition is a powerful tool for creating the four-membered β-lactam ring. mdpi.comtandfonline.com
For the preparation of this compound, a Schiff base, typically N-benzylideneaniline, is reacted with a ketene precursor. Phenylketene, for this specific synthesis, can be generated from phenylacetyl chloride in the presence of a base like triethylamine. mdpi.com The reaction proceeds through a concerted [π2s + π2a] cycloaddition, where the stereochemistry of the final product is determined by the geometry of the reactants.
The reaction conditions, including the solvent and the method of ketene generation, can influence the yield and diastereoselectivity of the product. mdpi.comoup.com For example, the use of microwave irradiation has been explored as an eco-friendly approach to accelerate the reaction and improve yields. tandfonline.com The versatility of this method allows for the synthesis of a wide array of substituted 2-azetidinones by varying the substituents on both the Schiff base and the ketene. oup.comderpharmachemica.comuomustansiriyah.edu.iqjetir.orgpsu.edu
Table 1: Examples of 1,4-Diaryl-2-azetidinone Synthesis via Schiff Base Cyclization
| Schiff Base Reactant | Ketene Precursor | Base | Solvent | Product | Reference |
| N-Benzylideneaniline | Phenylacetyl chloride | Triethylamine | Toluene | trans-1,4-Diphenyl-3-phenyl-2-azetidinone | mdpi.com |
| N-Benzylideneaniline | Dichloroketene | Triethylamine | Dichloromethane | 1,4-Diphenyl-3,3-dichloro-2-azetidinone | pageplace.de |
| Substituted Schiff bases | Chloroacetyl chloride | Triethylamine | Dioxane | Various 1,4-diaryl-3-chloro-2-azetidinones | jetir.org |
Ring-Closure and Rearrangement Approaches to this compound
Alternative synthetic strategies beyond cycloadditions have been developed to access the this compound scaffold. These methods often involve intramolecular cyclizations or rearrangements of pre-assembled acyclic or heterocyclic precursors.
Transformations Derived from Aziridine (B145994) Ring Systems
Aziridines, being strained three-membered rings, are valuable precursors for the synthesis of larger heterocycles, including 2-azetidinones. researchgate.netarkat-usa.org The ring expansion of aziridines offers a unique pathway to the β-lactam core. researchgate.netarkat-usa.orgnih.gov This transformation can be achieved through various methods, including carbonylation reactions. pageplace.dejgtps.com
One notable method involves the carbonylation of an appropriately substituted aziridine. For instance, the reaction of a 1,2-diphenylaziridine (B1206440) derivative with carbon monoxide, often catalyzed by a transition metal complex, can lead to the insertion of a carbonyl group into the C-N bond, thereby forming the 2-azetidinone ring. jgtps.com The regioselectivity of the carbonylation, determining which C-N bond is carbonylated, can be a critical factor in this approach. jgtps.com Another strategy involves the ring opening of an aziridine followed by a subsequent cyclization to form the four-membered ring. pageplace.de
Cyclization of β-Amino Acids and γ-Amino Alcohols
The intramolecular cyclization of β-amino acids is a fundamental and direct method for the synthesis of 2-azetidinones. jgtps.comacs.orgresearchgate.netresearchgate.net This approach involves the formation of an amide bond between the amino group and the carboxylic acid function of a β-amino acid precursor. To facilitate this cyclization, the carboxylic acid is typically activated using a variety of coupling reagents. acs.org
For the synthesis of this compound, a suitable β-amino acid, namely 3-amino-3-phenylpropanoic acid with an N-phenyl substituent, would be the required precursor. The cyclization can be promoted by reagents such as carbodiimides or other peptide coupling agents. acs.org The efficiency of the cyclization can be dependent on the reaction conditions, including the choice of solvent and the specific activating agent used. jgtps.comresearchgate.net
Similarly, γ-amino alcohols can serve as precursors for azetidine (B1206935) rings through intramolecular cyclization. rsc.orgdicp.ac.cn While this method more commonly leads to azetidines, modifications and specific reaction conditions can be employed to yield 2-azetidinones. researchgate.net This typically involves the conversion of the primary alcohol to a suitable leaving group, followed by an intramolecular nucleophilic substitution by the nitrogen atom. rsc.org
Catalytic and Green Chemistry Innovations in Azetidinone Synthesis
Recent advancements in the synthesis of azetidinones have focused on the development of more efficient, selective, and environmentally benign catalytic methods.
Transition Metal-Catalyzed Syntheses (e.g., Rh(I)-catalyzed, Ti(IV)-mediated)
Transition metal catalysis has emerged as a powerful tool in the synthesis of 2-azetidinones, offering novel reaction pathways and improved efficiencies. Rhodium(I) catalysts, for example, have been utilized in C-H bond activation and alkenylation/electrocyclization cascades to produce dihydropyridines, which can be further transformed into various nitrogen-containing heterocycles. nih.gov While not a direct synthesis of this compound, these catalytic methods showcase the potential for developing novel routes to related structures.
Titanium(IV)-mediated reactions have also found application in the synthesis of β-lactams. For instance, TiCl4 can be used to promote the condensation of silyl (B83357) enol ethers with imines, leading to the formation of 2-azetidinones. This Lewis acid-catalyzed approach can offer advantages in terms of reaction rates and selectivity.
This article explores advanced and sustainable synthetic strategies for producing this compound and its derivatives. The focus is on innovative catalytic systems and reaction conditions that enhance efficiency, selectivity, and environmental friendliness.
2 N-Heterocyclic Carbene (NHC)-Catalyzed Methodologies
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for the synthesis of β-lactams, including derivatives of this compound. These catalysts offer unique modes of activation, leading to novel and efficient reaction pathways.
One significant advancement involves the NHC-catalyzed, base-assisted ring-opening of diphenyl-cyclopropenone. rsc.orgresearchgate.net In this approach, the NHC facilitates a C-C bond cleavage of the cyclopropenone to generate a key acylazolium intermediate, a species not typically formed from conventional substrates like enals or acyl halides. rsc.org This intermediate then undergoes a [3+1] addition reaction with an imine (or an o-aminophenol to form related scaffolds) to furnish the azetidinone ring with high diastereoselectivity. rsc.orgresearchgate.net A proposed mechanism suggests that an NHC·CS₂ adduct attacks the cyclopropenone, which, after protonation, leads to a phenoxy anion that attacks the resulting ketene to form an enolate intermediate. researchgate.net
Another key NHC-catalyzed method is the Staudinger [2+2] cycloaddition between a ketene and an imine. researchgate.net An electrogenerated NHC can be used to dehydrohalogenate 2-phenylacetyl chloride, forming phenylketene in situ. mdpi.com This highly reactive ketene is then trapped by an arylimine, such as N-benzylideneaniline, to yield 1-aryl-3,4-diphenyl-2-azetidinones. mdpi.com This electrochemical approach provides a controlled method for generating the NHC catalyst and the ketene precursor. Theoretical studies have also been conducted to predict the stereoselectivity of these NHC-catalyzed Staudinger β-lactam syntheses, aiding in the rational design of catalysts for specific stereochemical outcomes. researchgate.net
Table 1: Overview of NHC-Catalyzed Methodologies for Azetidinone Synthesis
| Method | Precursors | Catalyst System | Key Features |
| Ring-Opening/[3+1] Addition rsc.orgresearchgate.net | Diphenyl-cyclopropenone, Imines | N-Heterocyclic Carbene/Base | Diastereoselective; involves C-C bond cleavage to form acylazolium intermediate. |
| Electrochemically-Induced Staudinger Cycloaddition mdpi.com | 2-Phenylacetyl chloride, Arylimines | Electrogenerated NHC | In situ generation of phenylketene; forms 1-aryl-3,4-diphenyl-2-azetidinones. |
3 Microwave-Assisted and Sonochemical Reaction Enhancements
To overcome the limitations of conventional synthesis, such as long reaction times and harsh conditions, microwave irradiation and sonication have been successfully applied to the synthesis of 2-azetidinone derivatives. tandfonline.com These techniques accelerate reaction rates and often lead to higher yields.
Microwave-Assisted Synthesis: Microwave dielectric heating can dramatically reduce reaction times in the synthesis of azetidinones, often from hours to minutes. core.ac.ukresearchgate.net In a typical microwave-assisted Staudinger cycloaddition, a Schiff base is reacted with chloroacetyl chloride in the presence of a base like triethylamine. core.ac.ukresearchgate.netajrconline.org For example, various thiazole-derived Schiff bases have been converted to their corresponding azetidinones in 3-4 minutes under microwave irradiation at 270W, with increased product yields compared to conventional methods. core.ac.uk This rapid and efficient heating makes microwave synthesis an attractive method for building libraries of azetidinone compounds. core.ac.ukjocpr.com
Sonochemical Enhancements: Sonication, the use of ultrasound to promote chemical reactions, offers a green alternative for synthesizing 2-azetidinones at ambient temperatures. tandfonline.comresearchgate.net The formation of N-[3-chloro-2-aryl-4-oxoazetidin-1-yl]pyridine-4-carboxamides was achieved by the cyclocondensation of Schiff's bases with chloroacetyl chloride under ultrasound irradiation. researchgate.net This method significantly shortens reaction times to just 20-30 minutes, compared to 110-130 minutes for silent stirring reactions and even longer times for conventional heating methods. tandfonline.comresearchgate.net The yields are also notably improved, reaching 81-93%. tandfonline.com The cavitation effect induced by ultrasound is responsible for the enhanced reaction rates. researchgate.net
Table 2: Comparison of Reaction Times and Yields for Azetidinone Synthesis
| Method | Typical Reaction Time | Typical Yield | Reference(s) |
| Conventional Heating | 12–16 hours | < 70% | tandfonline.com |
| Microwave Irradiation | 3–4 minutes | High | core.ac.ukresearchgate.net |
| Sonication | 20–30 minutes | 81–93% | tandfonline.comresearchgate.net |
| Stirring (Room Temp.) | 110–130 minutes | High | tandfonline.comresearchgate.net |
4 Eco-friendly Solvent-Free and Molecular Sieve-Mediated Methods
In line with the principles of green chemistry, which advocate for the reduction or elimination of hazardous substances, solvent-free and molecular sieve-mediated methods have been developed for azetidinone synthesis. univpancasila.ac.id
Molecular Sieve-Mediated Synthesis: The Staudinger cycloaddition reaction often requires anhydrous conditions. Molecular sieves (typically 3Å or 4Å) are highly effective dehydrating agents that can be used to remove water generated during the reaction, driving the equilibrium towards product formation. tandfonline.comresearchgate.net In the synthesis of N-(4-aryl-2-oxoazetidinone)-isonicotinamide analogs, molecular sieves were added to the reaction of a Schiff base with chloroacetyl chloride and triethylamine. tandfonline.com This approach, combined with sonication or efficient stirring, provides a "green route" that avoids the need for a Dean-Stark apparatus and results in high yields and short reaction times. tandfonline.com Molecular sieves have also been employed in the organocatalytic, one-pot synthesis of cis-β-lactams to ensure the in situ generated imines are trapped efficiently by acyl chlorides. mdpi.com
Solvent-Free Synthesis: Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it reduces waste and simplifies purification. univpancasila.ac.idmju.ac.th While direct examples for this compound are less common, the principle has been demonstrated in the synthesis of related heterocyclic structures. For instance, the Hantzsch synthesis of 1,4-dihydropyridines has been efficiently carried out under solvent-free conditions by heating the reactants with a catalyst like p-toluenesulfonic acid, achieving excellent yields (80–96%) in very short reaction times (5-20 minutes). mju.ac.th Similarly, some reactions can be performed where a liquid reactant also serves as the solvent, a strategy referred to as a solvent-free reaction. nih.gov These methodologies highlight a promising direction for developing more sustainable protocols for azetidinone synthesis.
Stereochemical Aspects and Diastereoselective Synthesis of 1,4 Diphenyl 2 Azetidinone
Diastereocontrol in Cycloaddition Reactions: Achieving cis/trans Selectivity
The Staudinger ketene-imine cycloaddition is the most prevalent method for synthesizing the 2-azetidinone core. mdpi.com This reaction's stereochemical outcome can be directed to favor either the cis or trans isomer by carefully selecting the reaction parameters. researchgate.net Generally, the value of the coupling constant (J) between the C3 and C4 protons in ¹H NMR spectroscopy is used to assign the stereochemistry: Jcis typically ranges from 3.0–5.6 Hz, while Jtrans is smaller, ranging from 0–2.7 Hz. mdpi.com
Several factors influence the diastereoselectivity:
Temperature: Reaction temperature is a critical factor. Low temperatures, such as -82°C or 0°C, often favor the formation of cis-azetidinones. mdpi.com For instance, the reaction of an imine with acetoxyacetyl chloride at 0°C can yield the cis isomer. mdpi.com Conversely, higher temperatures, such as refluxing in toluene (B28343) (approx. 110°C), tend to promote the formation of the thermodynamically more stable trans isomer. researchgate.netmdpi.com
Solvent: The polarity of the solvent can influence the stability of the reaction intermediates, thereby affecting the stereochemical pathway. researchgate.net
Base: In reactions where ketenes are generated in situ from acyl chlorides, the choice of base (e.g., triethylamine (B128534), 2,6-lutidine) can impact the reaction rate and selectivity. mdpi.com
Reaction Type: While the Staudinger synthesis is versatile, other reactions like the Kinugasa reaction offer alternative stereochemical pathways. The copper(I)-catalyzed Kinugasa reaction between nitrones and acetylenic compounds consistently produces cis-azetidinones with high diastereoselectivity. researchgate.net
The following table summarizes research findings on the diastereoselective synthesis of 2-azetidinone derivatives, highlighting the conditions that control the cis/trans outcome.
| Reaction Type | Key Reactants | Conditions | Predominant Isomer | cis:trans Ratio | Reference |
|---|---|---|---|---|---|
| Staudinger Synthesis | Aromatic imine, Acetoxyacetyl chloride | Toluene, Reflux | trans | Not specified, complete selectivity reported | mdpi.com |
| Staudinger Synthesis | Aromatic imine, Acetoxyacetyl chloride | CH2Cl2, 0 °C | cis | Not specified, 25% yield of cis isomer | mdpi.com |
| Staudinger Synthesis | Imine, Phenoxyketene | Room Temperature | cis | Complete cis-selectivity | mdpi.com |
| Staudinger Synthesis | Imine, Methoxyacetyl chloride | -82 °C | cis | Exclusive cis-adduct formation | mdpi.com |
| Staudinger Synthesis | Schiff base, Sorbyl chloride | CH2Cl2, Triethylamine, rt | trans | Trans-diastereoselective | acs.org |
| Kinugasa Reaction | Diaryl nitrone, Acetylenic alcohol | Copper(I) catalyst | cis | High regio- and diastereoselectivity | researchgate.net |
Chiral Auxiliary-Mediated Asymmetric Synthesis of Enantiopure 1,4-Diphenyl-2-azetidinone Derivatives
To produce enantiomerically pure β-lactams, asymmetric synthesis strategies are employed, frequently involving the use of a chiral auxiliary. wikipedia.org A chiral auxiliary is a stereogenic molecule that is temporarily attached to one of the reactants (either the imine or the ketene (B1206846) precursor). It guides the cycloaddition to favor the formation of one specific enantiomer. After the reaction, the auxiliary is cleaved and can often be recovered. wikipedia.org
Several types of chiral auxiliaries have been successfully used in the synthesis of optically active 2-azetidinone derivatives:
Oxazolidinones: Evans-type oxazolidinones are a well-established class of chiral auxiliaries. wikipedia.orgnih.gov For example, an (S)-2-(2-oxo-4-phenyloxazolidin-3-yl)acetyl chloride can be reacted with an imine to produce an enantiopure N-propargyl-2-azetidinone. mdpi.com
Amino Alcohols and Derivatives: Chiral amines and amino alcohols are frequently used to prepare chiral imines. For instance, enantiomeric forms of 1-aminoindane and 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) have been employed as auxiliaries in the synthesis of 3-benzyl-β-lactams at high temperatures. mdpi.com Pseudoephenamine is another practical chiral auxiliary known for its high stereocontrol in alkylation reactions, a principle applicable to creating chiral centers in β-lactam precursors. nih.gov
Carbohydrate-Derived Auxiliaries: Sugars provide a readily available source of chirality. D-Mannitol has been used to prepare an enantiopure (1,3-dioxolan-4-yl)methanimine, which, upon reaction with benzyloxyacetyl chloride, yields the corresponding cis-azetidinone exclusively. mdpi.com
The table below details examples of chiral auxiliaries used to achieve asymmetric synthesis of β-lactam derivatives.
| Chiral Auxiliary | Attached To | Reaction Type | Key Result | Reference |
|---|---|---|---|---|
| (S)-2-(2-oxo-4-phenyloxazolidin-3-yl) | Ketene Precursor (Acetyl chloride) | Staudinger Synthesis | Synthesis of enantiopure N-propargyl-2-azetidinone | mdpi.com |
| 1-Aminoindane / 1,2,3,4-Tetrahydro-1-naphthylamine | Imine | Staudinger Synthesis | Synthesis of chiral 3-benzyl-β-lactams | mdpi.com |
| d-Mannitol | Imine Precursor | Staudinger Synthesis | Exclusive formation of the cis-isomer of 4-(1,3-dioxolan-4-yl)azetidin-2-one | mdpi.com |
| (4S)-4-phenyl-2-oxazolidinone | Side chain precursor | Aldol Condensation / Cyclization | Used in the synthesis of ezetimibe, a complex azetidinone | google.com |
Mechanistic Investigations in 1,4 Diphenyl 2 Azetidinone Formation
Elucidation of the Complex Mechanism of Ketene-Imine Cycloadditions
The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, stands as a cornerstone for the formation of 2-azetidinones, including 1,4-diphenyl-2-azetidinone. mdpi.comresearchgate.net While appearing straightforward, the mechanism is complex, particularly concerning its stereoselectivity, which is highly dependent on reactant structures and experimental conditions. mdpi.com
A widely accepted model proposes a two-step mechanism. The initial step involves the nucleophilic attack of the imine's nitrogen atom on the sp-hybridized carbon of the ketene, leading to a zwitterionic intermediate. organic-chemistry.orgacs.org This intermediate then undergoes a four-electron conrotatory electrocyclization to form the four-membered β-lactam ring. acs.org This ring closure can also be viewed as an intramolecular Mannich-type reaction of the enolate with the iminium moiety. mdpi.com
The stereochemical outcome of the reaction is a critical aspect. Generally, (E)-imines tend to form cis-β-lactams, while (Z)-imines yield trans-β-lactams. acs.org This selectivity is influenced by the electronic properties of the substituents on both the ketene and the imine. Electron-donating groups on the ketene and electron-withdrawing groups on the imine accelerate the direct ring closure, favoring the formation of cis-β-lactams. Conversely, electron-withdrawing groups on the ketene and electron-donating groups on the imine slow down this closure, leading to a preference for trans-β-lactams. organic-chemistry.org Recent studies, however, indicate that isomerization of the imine or the zwitterionic intermediate can also play a determining role in the final stereochemistry. acs.org
In the specific case of forming this compound, diphenylketene (B1584428) reacts with an appropriate imine. Diphenylketene is notably stable compared to other ketenes, which often polymerize and must be generated in situ. organic-chemistry.org Ketenes for the Staudinger reaction are frequently produced from acyl chlorides by treatment with a tertiary amine. mdpi.com
An alternative mechanistic pathway involves a [2+2] intermolecular cycloaddition of a ketene with the imine fragment of a precursor molecule to yield a 2-azetidinone intermediate. This can be followed by an intramolecular aza-Wittig reaction to form more complex heterocyclic systems. ic.ac.uk However, experimental evidence has shown that in certain cases, a prepared 2-azetidinone-iminophosphorane did not undergo the subsequent intramolecular reaction, discrediting this alternative pathway for those specific transformations. ic.ac.uk
Understanding Reaction Pathways in Schiff Base Cyclizations
The cyclization of Schiff bases is a fundamental strategy for synthesizing the 2-azetidinone core of this compound. This typically involves the reaction of a Schiff base (an imine) with an acetyl chloride derivative in the presence of a base.
A common method involves the reaction of an appropriate Schiff base with chloroacetyl chloride and a tertiary amine, such as triethylamine (B128534). tandfonline.comias.ac.in The reaction proceeds through the in situ generation of a ketene from chloroacetyl chloride and the base. This ketene then undergoes a [2+2] cycloaddition with the Schiff base to form the β-lactam ring. ias.ac.in The use of microwave irradiation has been shown to be an efficient, green method for the initial synthesis of the Schiff bases. tandfonline.com
The diastereoselectivity of these cyclizations can be influenced by various factors. For instance, changing the protecting group on a glyoxylic acid-derived ketene from benzyloxy to benzoyloxy can switch the diastereoselectivity from cis to trans. researchgate.net The reaction conditions, including the choice of solvent and temperature, also play a crucial role. For example, in the synthesis of certain 3-chloro-2-azetidinones, reactions in refluxing chloroform, THF, 1,4-dioxane, and toluene (B28343) were completely selective for the trans-β-lactam. mdpi.com
Mechanistic Studies of Ring-Opening and Rearrangement Processes
The strained four-membered ring of 2-azetidinones, including this compound, makes them susceptible to ring-opening and rearrangement reactions, which have been mechanistically investigated.
Acid-catalyzed rearrangements of 1-phenyl azetidinones in the presence of concentrated sulfuric acid can lead to the formation of 3,4-dihydroquinolin-2(1H)-ones. aston.ac.uk With boron trifluoride etherate in an aromatic solvent like toluene, the rearrangement of azetidin-2-ones can result in a propionamide (B166681) derivative through ring opening and subsequent electrophilic substitution of the intermediate onto the solvent's aromatic ring. aston.ac.uk The electron-rich phenyl group at the C-4 position of the β-lactam can facilitate the rearrangement of the corresponding azetidine (B1206935) to a tetrahydroquinoline. acs.org In some cases, intramolecular electrophilic attack can occur, leading to products like 2,3-diphenylindene-4-one with the extrusion of aniline (B41778). aston.ac.uk
The hydrolysis of 3,3-diphenyl-4-amino-2-azetidinones follows a different pathway compared to their 3,3-dialkyl counterparts. A proposed mechanism involves the formation of a carbanion at the C-3 position, which is stabilized by the two phenyl groups. researchgate.net Furthermore, nucleophilic ring-opening reactions with reagents like sodium hydroxide, lithium aluminum hydride, and methyl magnesium bromide have been described, with mechanisms outlined for these transformations. aston.ac.uk
Computational and Quantum Chemical Insights into Reaction Mechanisms
Computational and quantum chemical studies have provided deeper insights into the mechanisms of 2-azetidinone formation. These theoretical investigations have been instrumental in understanding the finer details of reaction pathways and stereoselectivity.
Density functional theory (DFT) calculations have been employed to study the mechanism of both the 6-endo and the less favorable 5-exo cyclization pathways in related systems. These calculations have shown that the transition state leading to the 6-endo product can be significantly more stable, which aligns with experimental observations. nih.gov For instance, the major transition state can be stabilized by π-π stacking interactions between different parts of the reacting molecules. nih.gov
Quantum chemical calculations have also shed light on the formation of thiiranium ions in related sulfenofunctionalization reactions, which share mechanistic similarities with aspects of azetidinone chemistry. These studies reveal a strong directionality in the formation of the three-membered ring intermediate, favoring a spiro transition state over a planar one to maximize orbital overlap. nih.gov Such computational models have been used to predict and explain the enantioselectivity of catalytic reactions by comparing the energies of different transition states. For example, the energy difference between the major and minor transition states calculated via DFT can correlate well with the experimentally observed enantiomeric ratio. nih.gov
These computational approaches are crucial for rationalizing experimental outcomes and for the predictive design of new, more efficient, and selective synthetic methods for compounds like this compound.
Structural and Spectroscopic Characterization of 1,4 Diphenyl 2 Azetidinone and Its Derivatives
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopy is a cornerstone in the characterization of β-lactam compounds, offering non-destructive analysis of their molecular framework. iitd.ac.in Each method probes different aspects of the molecule's properties, from the magnetic environment of individual nuclei to the vibrational modes of chemical bonds and electronic transitions.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic compounds in solution. uobasrah.edu.iq For 1,4-diphenyl-2-azetidinone, both ¹H and ¹³C NMR provide unambiguous evidence for its structure by mapping the chemical environment of each hydrogen and carbon atom.
In ¹H NMR spectra, the protons on the β-lactam ring appear at characteristic chemical shifts. The proton at C4, being adjacent to both a nitrogen atom and a phenyl group, typically resonates as a doublet of doublets or a multiplet. The protons at C3 show distinct signals, with their chemical shifts and coupling constants being highly dependent on their stereochemical relationship (cis or trans) to the substituent at C4. The aromatic protons of the N-phenyl and C4-phenyl groups usually appear as complex multiplets in the downfield region of the spectrum.
¹³C NMR spectroscopy complements the proton data by identifying each unique carbon atom. nih.gov The carbonyl carbon (C=O) of the β-lactam ring is particularly diagnostic, appearing at a characteristic downfield chemical shift. The signals for the C3 and C4 carbons of the azetidinone ring are also clearly identifiable, along with the various carbons of the two phenyl rings.
Table 1: Typical NMR Spectroscopic Data for this compound
| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| ¹H | C3-H | 2.8 - 3.8 | dd |
| ¹H | C4-H | 4.8 - 5.5 | dd |
| ¹H | Aromatic-H | 7.0 - 7.6 | m |
| ¹³C | C2 (C=O) | 164 - 170 | s |
| ¹³C | C3 | 45 - 55 | t |
| ¹³C | C4 | 60 - 70 | d |
| ¹³C | Aromatic-C | 115 - 140 | s, d |
dd = doublet of doublets, m = multiplet, s = singlet, t = triplet, d = doublet. Chemical shifts are referenced to TMS and may vary depending on the solvent and substituents.
Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. iitd.ac.in The most prominent and diagnostic feature in the FT-IR spectrum of this compound is the absorption band of the β-lactam carbonyl group (C=O).
This C=O stretching vibration appears at a significantly higher frequency (typically 1730–1770 cm⁻¹) compared to that of acyclic amides (1650–1690 cm⁻¹). uomustansiriyah.edu.iqpg.edu.pl This shift to a higher wavenumber is a direct consequence of the increased ring strain in the four-membered azetidinone ring, which leads to a stronger, shorter C=O bond. Other characteristic bands include C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the CH₂ group of the lactam ring (below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic rings in the 1450–1600 cm⁻¹ region. libretexts.org
Table 2: Characteristic FT-IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| β-Lactam C=O | Stretch | 1730 - 1770 | Strong |
| Aromatic C-H | Stretch | 3010 - 3100 | Medium |
| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Medium-Weak |
| C-N | Stretch | 1350 - 1380 | Medium |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. nih.gov In the mass spectrum of this compound, the molecular ion peak [M]⁺ would be observed, confirming its molecular weight.
The fragmentation pattern provides valuable structural information. A characteristic fragmentation pathway for β-lactams involves the cleavage of the four-membered ring. For this compound, this can lead to the formation of stable fragments such as a phenyl isocyanate ion or a styrene (B11656) ion through rearrangement and cleavage.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, often to four or more decimal places. This precision allows for the unambiguous determination of the elemental formula of the parent molecule and its fragments, distinguishing it from other compounds with the same nominal mass.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The UV-Vis spectrum of this compound is dominated by electronic transitions associated with the two phenyl rings.
The primary absorptions observed are π → π* transitions within the aromatic systems. These typically result in strong absorption bands in the UV region. The exact position of the maximum absorbance (λmax) and the molar absorptivity (ε) can be influenced by the solvent and the specific substitution pattern on the phenyl rings. academie-sciences.fr The carbonyl group's n → π* transition is also present but is typically much weaker and may be obscured by the more intense π → π* bands.
X-ray Crystallography for Precise Solid-State Structure Determination
While spectroscopic methods provide invaluable data on molecular connectivity and functional groups, X-ray crystallography offers the most definitive and detailed picture of a molecule's three-dimensional structure in the solid state. nih.govnih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern to build a precise map of electron density, from which atomic positions, bond lengths, and bond angles can be determined with high accuracy. mdpi.com
A central point of interest in the crystal structure of 2-azetidinone derivatives is the geometry of the four-membered β-lactam ring. X-ray crystallographic studies of monocyclic azetidinones have generally concluded that the ring is essentially planar. globalresearchonline.net However, slight deviations from perfect planarity are common, often with the nitrogen atom puckered slightly out of the plane formed by the other three ring atoms (C2, C3, and C4). globalresearchonline.net
The analysis provides precise measurements of all bond lengths and angles within the molecule. The C-N bond within the amide function of the lactam ring is typically found to be longer than in acyclic amides, a feature attributed to ring strain. globalresearchonline.net Furthermore, the crystal structure reveals the precise conformational geometry, including the relative orientations (torsion angles) of the phenyl substituents at the N1 and C4 positions. This information is crucial for understanding intermolecular interactions, such as π–π stacking, in the crystal lattice. mdpi.com
Table 3: Representative X-ray Crystallographic Parameters for a Substituted 2-Azetidinone Ring
| Parameter | Description | Typical Value |
|---|---|---|
| Bond Length | C2=O | ~1.21 Å |
| Bond Length | N1-C2 | ~1.38 Å |
| Bond Length | N1-C4 | ~1.47 Å |
| Bond Length | C3-C4 | ~1.55 Å |
| Bond Angle | C4-N1-C2 | ~92° |
| Bond Angle | N1-C2-C3 | ~90° |
| Bond Angle | C2-C3-C4 | ~87° |
| Bond Angle | N1-C4-C3 | ~88° |
Values are illustrative and can vary based on the specific substituents on the ring.
Detailed Examination of Bond Lengths, Bond Angles, and Dihedral Angles
The structure of the 2-azetidinone ring is notable for its strained, four-membered arrangement. In the gas phase, the heavy-atom skeleton of 2-azetidinone is planar. The introduction of bulky phenyl substituents at the N1 and C4 positions in this compound would be expected to induce some changes to this core geometry due to steric and electronic effects, potentially leading to minor puckering of the ring or changes in bond lengths. However, without direct experimental measurement, the precise nature of these distortions remains speculative.
Table 1: Selected Bond Lengths and Bond Angles for Gaseous 2-Azetidinone
| Parameter | Bond | Value | Parameter | Bond | Value |
|---|---|---|---|---|---|
| Bond Lengths (Å) | Bond Angles (°) | ||||
| N1–C2 | 1.383 | ∠C4–N1–C2 | 93.3 | ||
| C2–C3 | 1.549 | ∠N1–C2–C3 | 86.8 | ||
| C3–C4 | 1.559 | ∠C2–C3–C4 | 87.2 | ||
| N1–C4 | 1.481 | ∠N1–C4–C3 | 92.7 | ||
| C2=O5 | 1.214 | ∠N1–C2=O5 | 136.2 |
Data sourced from a joint analysis of microwave spectroscopy and electron diffraction studies of 2-azetidinone.
Characterization of Inter- and Intramolecular Interactions
The specific intermolecular and intramolecular interactions for this compound in the solid state have not been characterized due to the absence of a published crystal structure. However, predictions can be made based on its molecular structure and data from related compounds.
In crystalline 2-azetidinone, the primary intermolecular force is a strong N-H···O hydrogen bond, which links molecules into centrosymmetric dimers. With the substitution of a phenyl group on the nitrogen atom in this compound, this classical hydrogen bonding capability is lost. The dominant intermolecular interactions in its crystal lattice would likely be:
Van der Waals forces: These ubiquitous forces will contribute significantly to the crystal packing.
C-H···O interactions: Weak hydrogen bonds between the hydrogen atoms of the phenyl rings or the azetidinone ring and the carbonyl oxygen of neighboring molecules are expected.
π-π stacking: The presence of two phenyl rings introduces the possibility of π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion, contributing to the stability of the crystal structure.
Intramolecularly, C-H···O interactions between the ortho-hydrogens of the phenyl rings and the lactam carbonyl oxygen are conceivable, which could influence the preferred conformation of the phenyl groups relative to the azetidinone ring.
Gas Phase Structural Analysis
Microwave Spectroscopy and Electron Diffraction Studies
There are no specific microwave spectroscopy or gas-phase electron diffraction studies reported for this compound in the available literature. Such studies are powerful techniques for determining the precise geometric structure of molecules free from the influence of intermolecular forces found in the solid state.
A comprehensive study on the parent molecule, 2-azetidinone, utilized both of these methods to determine its gas-phase structure with high accuracy. The key finding from this analysis was that the four-membered ring (comprising N1, C2, C3, and C4) and the carbonyl oxygen atom lie in the same plane. The methylene (B1212753) hydrogens at the C3 position are situated symmetrically above and below this plane. This planarity is a significant structural feature of the fundamental β-lactam ring in the gas phase. The addition of phenyl groups would significantly increase the complexity of the rotational spectrum, but such an analysis has not yet been published.
Determination of Dipole Moments and Quadrupole Coupling Constants
Experimental determination of the dipole moment and nuclear quadrupole coupling constants for gaseous this compound has not been reported. However, data from the parent 2-azetidinone provide valuable insight into the electronic environment of the β-lactam ring.
The ¹⁴N nuclear quadrupole coupling constants provide detailed information about the electric field gradient around the nitrogen nucleus, which is directly related to the distribution of electron density in its bonding and non-bonding orbitals. These constants are a sensitive probe of the chemical environment of the nitrogen atom. The values determined for 2-azetidinone from its microwave spectrum offer a benchmark for the β-lactam nitrogen.
Table 2: Spectroscopic Constants for Gaseous 2-Azetidinone
| Constant | Value |
|---|---|
| Dipole Moment (μ) | 3.63 D |
| ¹⁴N Quadrupole Coupling Constants (χaa) | -2.62 MHz |
| ¹⁴N Quadrupole Coupling Constants (χbb) | 1.25 MHz |
| ¹⁴N Quadrupole Coupling Constants (χcc) | 1.37 MHz |
Data sourced from microwave spectroscopy studies of 2-azetidinone.
Derivatization, Functionalization, and Transformational Chemistry of 1,4 Diphenyl 2 Azetidinone
Chemical Modification at the N-1 Position of the Azetidinone Ring
The nitrogen atom (N-1) of the 1,4-diphenyl-2-azetidinone ring is a key site for chemical modification, influencing the molecule's electronic properties and biological activity. N-arylation and N-alkylation are common strategies to introduce diverse substituents at this position.
N-Arylation: The introduction of various aryl groups at the N-1 position can be achieved through several synthetic methodologies. Copper-catalyzed N-arylation reactions, such as the Chan-Lam and Ullmann couplings, are frequently employed. organic-chemistry.org These methods allow for the coupling of arylboronic acids or aryl halides with the N-H bond of a precursor azetidinone. organic-chemistry.org For instance, the reaction of an N-unsubstituted β-lactam with an arylboronic acid in the presence of a copper catalyst and a suitable ligand can yield N-aryl-2-azetidinones in good yields. organic-chemistry.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high efficiency and tolerating a wide range of functional groups on the aryl ring. organic-chemistry.org
N-Alkylation: The introduction of alkyl groups at the N-1 position can be accomplished through various alkylation techniques. These reactions typically involve the deprotonation of the N-H bond with a base, followed by reaction with an alkyl halide. The reactivity of the N-H bond can be influenced by the substituents on the azetidinone ring.
Functionalization and Substitution Reactions at the C-3 and C-4 Positions
The C-3 and C-4 positions of the azetidinone ring are also amenable to a variety of functionalization and substitution reactions, enabling the synthesis of a diverse range of derivatives.
At the C-3 Position: The C-3 position can be functionalized through various methods, including the introduction of heteroatom substituents. For example, C-3 heteroatom-substituted azetidinones have been synthesized and shown to possess potent biological activities. nih.gov The Staudinger synthesis, a [2+2] cycloaddition of a ketene (B1206846) and an imine, is a powerful tool for constructing the β-lactam ring with specific substituents at the C-3 and C-4 positions. mdpi.com By choosing appropriate ketene precursors, various groups can be introduced at the C-3 position.
At the C-4 Position: The C-4 position is often substituted with an aryl group in many biologically active azetidinones. The nature of this substituent significantly impacts the molecule's properties. For instance, the presence of a 4-hydroxyphenyl group at the C-4 position is a common feature in cholesterol absorption inhibitors. google.com Functionalization at this position can be achieved during the synthesis of the β-lactam ring, for example, by using a substituted imine in the Staudinger reaction. derpharmachemica.com
| Position | Reaction Type | Reagents/Conditions | Outcome |
| N-1 | N-Arylation | Arylboronic acids, Copper catalyst | Introduction of diverse aryl groups |
| N-1 | N-Alkylation | Alkyl halides, Base | Introduction of various alkyl chains |
| C-3 | Heteroatom Substitution | Various electrophiles/nucleophiles | Incorporation of S, O, or N containing groups |
| C-4 | Aryl Substitution | Substituted imines in Staudinger reaction | Variation of the C-4 aryl moiety |
Ring-Opening Reactions for Accessing β-Amino Acid and β-Amino Alcohol Precursors
The strained four-membered ring of this compound makes it susceptible to ring-opening reactions, providing valuable synthetic routes to β-amino acids and β-amino alcohols. These products are important building blocks in the synthesis of peptides, natural products, and other biologically active molecules.
The hydrolysis of the amide bond in the β-lactam ring, typically under acidic or basic conditions, leads to the formation of a β-amino acid. heteroletters.org The specific conditions required for ring opening can be influenced by the substituents on the azetidinone ring. For instance, the presence of an N-phenylsulfonyl group can make the amidic bond weaker and more susceptible to cleavage. semanticscholar.org
Reduction of the carbonyl group of the azetidinone ring, followed by ring opening, can yield β-amino alcohols. This transformation can be achieved using various reducing agents. The "build and release" strategy, which involves photochemical cyclization to form a strained ring followed by a ring-opening functionalization, is an emerging approach for synthesizing complex molecules from simple precursors. beilstein-journals.orgnih.gov
Synthesis of Hybrid Molecules and Conjugates with Diverse Heterocyclic Systems
The conjugation of the this compound scaffold with other heterocyclic systems is a powerful strategy for creating hybrid molecules with potentially enhanced or novel biological activities. mdpi.com This approach aims to combine the pharmacophoric features of different molecular entities to achieve synergistic effects. nih.gov
The fusion of the β-lactam ring with other cyclic systems can lead to the formation of bicyclic or polycyclic structures with unique conformational properties and biological profiles. nih.gov For example, the reaction of benzodiazepines with acetoxyacetyl chloride or phthalimidoacetyl chloride can afford β-lactam-fused 1,4-benzodiazepines with a high degree of diastereoselectivity. nih.gov
The this compound core has been successfully integrated with a variety of other heterocyclic moieties, including pyrazine, coumarin, indole, thiazole (B1198619), and pyrrole. These hybrid molecules are often synthesized by reacting a functionalized azetidinone with a suitable heterocyclic partner. For example, Schiff bases derived from heterocyclic aldehydes can be reacted with ketenes in a Staudinger cycloaddition to yield β-lactams bearing a heterocyclic substituent at the C-4 position. derpharmachemica.com The synthesis of thiazolyl-azetidinone hybrids has been reported, where a thiazole moiety is incorporated into the final structure. researchgate.net Similarly, the synthesis of pyrazole (B372694) imines and their subsequent conversion to azetidinone compounds has been described. globalresearchonline.net
| Heterocycle | Synthetic Strategy | Potential Application Area |
| Pyrazine | Cycloaddition of pyrazine-containing imines | Antimicrobial, Anticancer |
| Coumarin | Reaction of coumarin-based Schiff bases | Anti-inflammatory, Anticoagulant |
| Indole | Functionalization of indole-3-carboxamides | Alkaloid synthesis, Anticancer |
| Thiazole | Cyclocondensation of thiazole-containing precursors | Antimicrobial, Antifungal |
| Pyrrole | N-arylation with pyrrole-containing aryl halides | Materials science, Medicinal chemistry |
Pyrolytic Transformations and Retro [2+2] Cycloreversion Reactions
Under thermal conditions, 2-azetidinones can undergo pyrolytic transformations, including retro [2+2] cycloaddition reactions. This process involves the cleavage of the four-membered ring to generate an imine and a ketene, the reverse of the Staudinger synthesis. The feasibility and outcome of this reaction are dependent on the substitution pattern of the azetidinone ring and the reaction conditions. This retro-synthetic approach can be a valuable tool for understanding reaction mechanisms and for the generation of reactive intermediates. Tandem cycloaddition-cycloreversion reactions are known for various heterocyclic systems and can lead to the formation of new aromatic compounds. sciencepublishinggroup.com
Computational and Theoretical Investigations of 1,4 Diphenyl 2 Azetidinone Systems
Quantum Chemical Calculations for Electronic Structure, Stability, and Energetics
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic landscape of 1,4-diphenyl-2-azetidinone. These calculations provide a detailed picture of the molecule's geometry, the distribution of electrons, and the energies of its molecular orbitals, which are key to its stability and reactivity.
The core of the molecule's reactivity lies in the strained four-membered β-lactam ring. Theoretical calculations quantify this strain by comparing the geometry of the azetidinone ring to an idealized, strain-free acyclic amide. Key geometric parameters, such as bond lengths and angles, deviate significantly from standard values, indicating substantial ring strain. For instance, the nitrogen atom in many active β-lactams is found to be in a pyramidal, rather than planar, geometry, which decreases amide resonance and enhances the electrophilicity of the carbonyl carbon. Quantum mechanics methods can precisely calculate this degree of pyramidalization.
Calculations of the electronic structure reveal the distribution of charge and the nature of the frontier molecular orbitals (HOMO and LUMO). The electrostatic potential map typically shows a region of high positive potential around the carbonyl carbon, confirming it as the primary site for nucleophilic attack. The LUMO is often localized on the β-lactam ring, specifically the C=O π* antibonding orbital, further highlighting its susceptibility to nucleophiles.
Table 1: Representative Geometric and Electronic Data from DFT Calculations on a β-Lactam Core This table presents typical data obtained from DFT calculations (e.g., at the B3LYP/6-31G(d) level) for a monocyclic β-lactam structure, illustrating the type of information derived from such studies.
| Parameter | Description | Typical Calculated Value | Implication |
| Geometric Parameters | |||
| C=O Bond Length | Carbonyl bond distance | ~1.21 Å | Short, typical of a ketone-like carbonyl |
| N-C(O) Bond Length | Amide bond distance within the ring | ~1.38 Å | Longer than a typical acyclic amide, indicating reduced resonance |
| Ring Bond Angles | Internal angles of the azetidinone ring | ~90° | Highly strained compared to ideal tetrahedral (~109.5°) or trigonal planar (~120°) angles |
| Nitrogen Pyramidalization | Sum of angles around the nitrogen atom | ~340-350° | Deviation from planar (360°), enhances reactivity |
| Electronic Properties | |||
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV | Related to the molecule's ability to donate electrons |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 eV | Indicates susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | ~6.0 eV | Relates to chemical reactivity and stability |
| Mulliken Charge on C=O | Partial charge on the carbonyl carbon | +0.5 to +0.6 | Confirms the electrophilic nature of the carbonyl carbon |
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations describe the static nature of a molecule, Molecular Dynamics (MD) simulations provide insights into its dynamic behavior over time. stanford.edu For this compound, MD simulations can explore its conformational landscape, the influence of solvent, and its vibrational motions at finite temperatures. nih.govmdpi.com
A key area of investigation for this molecule is the conformational freedom of the two phenyl rings attached to the C4 and N1 positions of the azetidinone core. MD simulations can track the torsional angles of these rings relative to the central ring, revealing the most stable orientations and the energy barriers for rotation. This analysis is crucial as the spatial arrangement of the bulky phenyl groups can influence how the molecule interacts with other reagents or biological targets.
Simulations are typically performed using a classical force field (e.g., AMBER, CHARMM) where the molecule is placed in a simulated box of solvent molecules, such as water or an organic solvent. The trajectory generated over nanoseconds of simulation time allows for the analysis of various properties. mdpi.com Conformational clustering can identify the most populated shapes the molecule adopts, while analysis of radial distribution functions can describe the solvation shell and specific solvent-solute interactions. nih.gov
Table 2: Parameters and Potential Outcomes of a Molecular Dynamics Simulation of this compound This table outlines a typical setup for an MD simulation and the expected insights.
| Simulation Parameter | Typical Setup | Information Gained |
| Force Field | General Amber Force Field (GAFF) | Provides parameters for atom interactions. |
| Solvent Model | TIP3P (for water), or explicit organic solvent | Simulates the effect of the chemical environment on conformation. |
| Simulation Time | 20-200 ns | Allows for sufficient sampling of conformational space. |
| Temperature/Pressure | 300 K, 1 atm (NPT ensemble) | Simulates physiological or standard laboratory conditions. |
| Analysis | ||
| RMSD (Root-Mean-Square Deviation) | Plot of RMSD vs. time | Assesses the overall stability of the molecule's conformation during the simulation. |
| Torsional Angle Analysis | Dihedral angles of Ph-N and Ph-C bonds | Reveals preferred orientations and rotational flexibility of the phenyl groups. |
| Radial Distribution Function (RDF) | g(r) for solvent around carbonyl oxygen | Characterizes the structure of the solvent shell and hydrogen bonding. |
| Conformational Clustering | Grouping of similar structures | Identifies the most stable and frequently occurring conformations. |
Predictive Modeling of Reactivity and Selectivity in Synthetic Pathways
One of the most powerful applications of computational chemistry is in modeling reaction mechanisms to predict outcomes. The synthesis of this compound is often achieved via the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine. organic-chemistry.org Theoretical modeling of this reaction can elucidate the intricate details of the reaction pathway and explain the origins of its stereoselectivity. nih.gov
Computational studies, typically using DFT, can map the potential energy surface of the reaction. nih.gov The widely accepted mechanism involves a two-step process: a nucleophilic attack of the imine nitrogen on the ketene carbon to form a zwitterionic intermediate, followed by a conrotatory ring closure to yield the β-lactam ring. organic-chemistry.orgnih.gov Theoretical calculations can determine the geometries and energies of the reactants, transition states, and intermediates along this path.
A critical aspect of the Staudinger reaction is its stereoselectivity, which determines whether the cis or trans isomer of the β-lactam is formed. Predictive models show that the stereochemical outcome is a result of the competition between the direct ring closure of the initial zwitterionic intermediate and its isomerization to a different conformation prior to cyclization. acs.org The relative energy barriers of these competing pathways, which can be calculated computationally, are influenced by electronic and steric effects of the substituents. organic-chemistry.orgacs.org For this compound, the phenyl groups on both the ketene and imine precursors would be explicitly modeled to predict the most likely stereochemical outcome.
Table 3: Hypothetical Energy Profile for the Staudinger Synthesis of a 1,4-Diaryl-β-Lactam This table illustrates how computational chemistry can be used to compare the reaction pathways leading to cis and trans products.
| Species | Description | Relative Energy (kcal/mol) - Path A (cis) | Relative Energy (kcal/mol) - Path B (trans) |
| Reactants | Imine + Ketene | 0.0 | 0.0 |
| TS1 | Transition state for zwitterion formation | +5.2 | +5.2 |
| Intermediate 1 | Initial zwitterionic intermediate | -15.0 | -15.0 |
| TS2 (Ring Closure) | Transition state for cyclization to cis-product | -8.0 | - |
| TS3 (Isomerization) | Transition state for zwitterion isomerization | - | -9.5 |
| Intermediate 2 | Isomerized zwitterionic intermediate | - | -16.5 |
| TS4 (Ring Closure) | Transition state for cyclization to trans-product | - | -7.5 |
| Product | cis- or trans-β-Lactam | -25.0 | -28.0 |
Note: In this illustrative example, the lower energy transition state for ring closure from the isomerized intermediate (TS4 vs TS2) and the more stable final product suggest a preference for the trans-β-lactam.
Structure-Property Relationship Studies within a Chemical Context (e.g., Stereoelectronic Effects)
Stereoelectronic effects are interactions between electron orbitals that depend on the spatial arrangement of atoms within a molecule. beilstein-journals.org These effects are crucial in determining the structure, stability, and reactivity of this compound. Computational methods, such as Natural Bond Orbital (NBO) analysis, are exceptionally well-suited to identify and quantify these subtle electronic interactions.
A key stereoelectronic interaction in the β-lactam ring is the hyperconjugation between the lone pair of electrons on the nitrogen atom (n_N) and the antibonding orbital of the adjacent carbonyl group (π{C=O}). In a planar amide, this interaction is maximized, leading to a strong N-C(O) bond and a less reactive carbonyl group. However, the geometric constraints of the four-membered ring in this compound force the nitrogen atom into a more pyramidal geometry. This misalignment reduces the n_N → π{C=O} delocalization. The consequence, which can be quantified computationally, is a decrease in amide resonance, an increase in the C=O bond's ketone-like character, and a heightened susceptibility of the carbonyl carbon to nucleophilic attack—the very basis of the bioactivity of many β-lactam antibiotics.
Table 4: Representative Stereoelectronic Interactions in a β-Lactam Ring Analyzed by NBO This table shows typical results from an NBO analysis, quantifying the energy of key orbital interactions.
| Donor Orbital | Acceptor Orbital | Interaction Type | Stabilization Energy E(2) (kcal/mol) | Significance |
| n_N | π*{C=O} | Amide Resonance | 20 - 30 | Reduced compared to acyclic amides (~60 kcal/mol), indicating higher carbonyl reactivity. |
| n_O | σ_{N-C(O)} | Anomeric-type effect | 5 - 10 | Contributes to the stability of the amide bond. |
| n_N | σ{C4-C(Ph)} | Hyperconjugation | 1 - 3 | Influences the conformation and stability of the C4-substituent. |
| π{C=C} (N-Phenyl) | π*_{C=O} | π-System Conjugation | 0.5 - 2 | Depends on torsional angle; affects electronic properties of the ring. |
Synthetic Applications and Chemosynthetic Relevance of 1,4 Diphenyl 2 Azetidinone
Role as Versatile Synthetic Intermediates and Chiral Building Blocks in Organic Synthesis
The 1,4-diphenyl-2-azetidinone molecule, a member of the β-lactam family, serves as a significant and versatile intermediate in modern organic synthesis. researchgate.netglobalresearchonline.net Its utility stems from the inherent reactivity of the strained four-membered ring. This ring strain makes the amide bond susceptible to cleavage, providing a pathway to a variety of functionalized acyclic compounds. researchgate.net Chemists exploit this reactivity to design and construct complex molecular architectures.
β-Lactams, including this compound, are considered valuable chiral building blocks. tcichemicals.com In asymmetric synthesis, where the three-dimensional arrangement of atoms is crucial, these compounds can be used to introduce specific stereocenters into a target molecule. The stereochemistry at positions C3 and C4 of the azetidinone ring can be controlled during its synthesis, for instance, through the Staudinger cycloaddition reaction. mdpi.com This controlled stereochemistry can then be transferred to new products, making this compound a valuable tool for the enantioselective synthesis of pharmaceuticals and other biologically active compounds.
The table below summarizes the key features of this compound as a synthetic tool.
| Feature | Description | Synthetic Advantage |
| Strained β-Lactam Ring | The four-membered ring possesses significant angle and torsional strain. | The ring is prone to nucleophilic attack and ring-opening reactions, allowing for conversion into various other functional groups. researchgate.net |
| Chiral Centers | The carbon atoms at positions 3 and 4 of the ring can be stereogenic centers. | Allows for the synthesis of enantiomerically pure compounds by serving as a source of chirality. tcichemicals.com |
| Reactive Amide Bond | The endocyclic amide bond is more reactive than in acyclic amides due to ring strain. | Facilitates selective cleavage to form β-amino acids and their derivatives. mdpi.com |
Precursors for Diverse Nitrogen-Containing Organic Compounds
The 2-azetidinone framework is a well-established precursor for a wide array of nitrogen-containing organic molecules. researchgate.netmdpi.com The synthetic value of this compound lies in its ability to be transformed into more complex structures through controlled ring-opening reactions.
The most common transformation involves the hydrolysis or reductive cleavage of the C2-N1 amide bond. This process opens the four-membered ring to produce β-amino acids or β-amino alcohols, respectively. These products are themselves valuable intermediates in the synthesis of alkaloids, heterocycles, and pharmaceutical agents. researchgate.netmdpi.com For example, the acid- or base-catalyzed hydrolysis of this compound yields 3-amino-2,3-diphenylpropanoic acid, a β-amino acid derivative. The versatility of the azetidinone core allows for the generation of a diverse library of nitrogenous compounds. nih.gov
The following table illustrates the precursor relationship between this compound and key nitrogen-containing products.
| Precursor | Reaction Type | Resulting Compound Class | Specific Example Product |
| This compound | Hydrolysis (Amide Cleavage) | β-Amino Acid | 3-Anilino-2,3-diphenylpropanoic acid |
| This compound | Reduction (e.g., with LiAlH₄) | β-Amino Alcohol | 3-Anilino-2,3-diphenylpropan-1-ol |
Utility in the Construction of Peptidomimetics and Non-Natural Amino Acid Scaffolds
In medicinal chemistry, there is a significant demand for peptides with improved stability and pharmacokinetic properties. nih.gov Peptidomimetics—compounds that mimic the structure and function of natural peptides but are resistant to enzymatic degradation—are a major focus of this research. sigmaaldrich.comfrontiersin.org Unnatural amino acids are fundamental building blocks for creating these peptidomimetics. sigmaaldrich.comcore.ac.uk
This compound is a valuable scaffold for the synthesis of non-natural β-amino acids. As established, the ring-opening of the β-lactam provides direct access to β-amino acid structures. mdpi.com These β-amino acids, which have an additional carbon atom in their backbone compared to natural α-amino acids, can be incorporated into peptide chains to create β-peptides or other peptidomimetics. sigmaaldrich.com This structural modification alters the peptide's conformation and makes it less recognizable to proteases, thereby increasing its biological half-life. The use of building blocks derived from this compound allows for the design of novel peptide analogs with constrained conformations and potentially enhanced therapeutic properties. sigmaaldrich.comnih.gov
The table below outlines the role of this compound in this context.
| Starting Material | Key Intermediate | Role in Peptidomimetics | Desired Outcome |
| This compound | β-Amino Acid (Non-natural scaffold) | Incorporation into a peptide backbone. | Enhanced proteolytic stability, controlled conformation, improved bioavailability. nih.govsigmaaldrich.com |
Applications in Polymerization Chemistry
The strained nature of the β-lactam ring in this compound makes it a potential monomer for ring-opening polymerization (ROP). This type of polymerization involves the cleavage and subsequent propagation of cyclic monomers to form linear polymer chains. While the polymerization of this specific substituted azetidinone is not widely documented, the polymerization of related strained heterocyclic compounds is known. researchgate.net
In a hypothetical ring-opening polymerization, an initiator (anionic or cationic) would attack the electrophilic carbonyl carbon of the azetidinone ring. This would lead to the cleavage of the acyl-nitrogen bond, generating a reactive species that can then react with subsequent monomer units. The resulting polymer would be a polyamide, specifically a nylon-3 type polymer, with phenyl groups attached to the polymer backbone. The properties of such a polymer would be influenced by the bulky phenyl substituents, potentially leading to materials with unique thermal and physical characteristics. Research into the cationic polymerization of structurally similar compounds like 4,4-diphenyl-Δ2-1,2,3-triazolin-5-one has shown that such reactions can produce poly-α,α-diphenylglycine, demonstrating the feasibility of polymerizing highly substituted, strained heterocycles. researchgate.net
The potential polymerization of this compound is summarized in the table below.
| Monomer | Type of Polymerization | Potential Initiator | Resulting Polymer Structure |
| This compound | Ring-Opening Polymerization (ROP) | Anionic (e.g., organometallics) or Cationic (e.g., Lewis acids) researchgate.net | Polyamide (Nylon-3 derivative) |
Future Directions and Emerging Research Avenues in 1,4 Diphenyl 2 Azetidinone Chemistry
Development of More Sustainable and Atom-Economical Synthetic Methodologies
The classic Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine, while effective, often faces challenges related to atom economy and the use of hazardous reagents. nih.gov Modern research is focused on overcoming these limitations by developing greener and more efficient synthetic protocols.
Key strategies include:
Catalytic Asymmetric Synthesis : The development of chiral catalysts is a major focus for producing enantiomerically pure β-lactams. nih.gov For instance, planar-chiral nucleophilic catalysts derived from ferrocene (B1249389) have been shown to be effective in the asymmetric synthesis of β-lactams via ketene-imine cycloadditions. nih.gov Rhodium(II) complexes with chiral carboxylate ligands are also being used for the catalytic asymmetric synthesis of β-lactams through intramolecular C-H insertion reactions of α-diazoacetamides. nih.gov
Microwave-Assisted Synthesis : Microwave irradiation has been employed to accelerate the synthesis of substituted β-lactams, often reducing reaction times and the need for large quantities of solvents. nih.govtandfonline.com This technique offers a greener alternative to conventional heating methods. tandfonline.com
Sonication : The use of ultrasound (sonication) represents another green chemistry approach that can enhance reaction rates and yields in the synthesis of 2-azetidinones, providing a rapid and efficient procedure. tandfonline.com
Biocatalysis and Fermentation : A forward-looking approach involves harnessing enzymes for β-lactam synthesis. Researchers have demonstrated that recombinant β-lactam synthetase can accept non-natural substrates to produce substituted β-lactams. newswise.com This opens the door to developing fermentation routes, which could offer significant cost savings and environmental benefits compared to total synthesis. newswise.com
| Method | Key Features | Advantages |
| Catalytic Asymmetric Synthesis | Utilizes chiral catalysts (e.g., ferrocene-based, Rh(II) complexes) to control stereochemistry. nih.gov | High enantiopurity, potential for scalability. nih.gov |
| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. nih.gov | Reduced reaction times, use of limited solvents. nih.govtandfonline.com |
| Sonication | Uses ultrasound to promote the reaction. tandfonline.com | Shorter reaction times, improved yields, energy efficiency. tandfonline.com |
| Biocatalysis/Fermentation | Employs enzymes like β-lactam synthetase to form the ring from acyclic precursors. newswise.com | Potentially lower cost, environmentally friendly, uses renewable resources. newswise.com |
Exploration of Novel and Underutilized Reactivity Pathways
While the synthesis of the azetidinone ring is well-established, its potential as a versatile synthetic intermediate is still being explored. Research is now moving beyond simple analogue synthesis to unlock new chemical transformations.
Emerging areas of exploration include:
Visible-Light-Enabled Reactions : Photocatalysis is being used to access novel reaction pathways. For example, the aza Paternò-Büchi reaction, a [2+2] cycloaddition between imines and alkenes, can be facilitated by visible light to produce functionalized azetidines, surmounting limitations of traditional photochemical methods. nih.gov
Switchable Reactivity : Recent studies on related 2-azetines have shown that their reactivity can be switched between ionic and radical pathways depending on the reaction conditions. chemrxiv.orgchemrxiv.org An ionic pathway can be triggered under acidic conditions to yield β-aminocarbonyls, while a radical process initiated by light can lead to C3-thiolated azetidines. chemrxiv.orgchemrxiv.org Applying similar principles to 1,4-diphenyl-2-azetidinone could unlock new functionalization strategies.
Ring-Opening and Rearrangement Reactions : The inherent strain of the four-membered ring can be exploited for ring-opening reactions to generate other valuable heterocyclic structures or acyclic building blocks. Nickel-catalyzed treatments of azetidin-3-ones, for instance, have provided a new route to optically active dehydropiperidinones, showcasing the potential for skeletal rearrangement. researcher.life
Advanced Computational Modeling for De Novo Design of Azetidinone Derivatives
Computational chemistry is becoming an indispensable tool for accelerating the drug discovery process. For azetidinone derivatives, in silico methods are being used to design novel compounds with tailored biological activities and predict their properties before synthesis.
Key computational approaches include:
Molecular Docking : This technique is widely used to predict the binding orientation and affinity of novel azetidinone derivatives to specific biological targets, such as microbial or fungal proteins. mdpi.com By understanding these interactions, researchers can design compounds with improved potency.
Density Functional Theory (DFT) : DFT studies help in understanding the electronic structure, stability, and reactivity of azetidinone molecules. mdpi.com This knowledge is crucial for predicting reaction outcomes and designing more efficient synthetic routes.
ADMET Prediction : In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. researchgate.net This early-stage screening helps to identify candidates with favorable pharmacokinetic profiles and reduce late-stage failures in drug development. peerscientist.com
| Computational Tool | Application in Azetidinone Research | Outcome |
| Molecular Docking | Simulating the interaction of azetidinone derivatives with protein active sites. mdpi.com | Prediction of binding affinity and mode; rational design of potent inhibitors. mdpi.commdpi.com |
| Density Functional Theory (DFT) | Calculating electronic properties and reactivity indices to understand reaction mechanisms. mdpi.commdpi.com | Insight into reaction pathways and stereochemical outcomes. mdpi.commdpi.com |
| ADMET Screening | Predicting pharmacokinetic and toxicity profiles of virtual compounds. researchgate.netpeerscientist.com | Early identification of drug-like candidates with favorable safety and bioavailability profiles. researchgate.netpeerscientist.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow manufacturing offers significant advantages in terms of safety, reproducibility, and scalability. uc.pt The synthesis of azetidinones and related heterocycles is increasingly being adapted to these modern platforms.
Future developments in this area include:
Continuous Flow Synthesis : Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov This is particularly beneficial for handling reactive intermediates and exothermic reactions often involved in β-lactam synthesis. nih.gov The generation and functionalization of lithiated azetidines and azetines have been successfully demonstrated under continuous flow, allowing for operations at higher temperatures than in batch processing. nih.gov
Telescoped Reactions : Flow systems allow for the "telescoping" of multiple synthetic steps into a single, continuous process without the need for isolating intermediates. thieme-connect.de This significantly improves efficiency and reduces waste. Multi-step flow systems have been designed for the synthesis of various active pharmaceutical ingredients and their intermediates. uc.pt
Automated Platforms : The combination of flow chemistry with robotics and artificial intelligence facilitates the automated synthesis and screening of libraries of azetidinone derivatives. uc.pt This high-throughput approach can dramatically accelerate the discovery of new compounds with desired biological activities.
The integration of these advanced synthetic and computational technologies promises to drive the next wave of innovation in the chemistry of this compound, leading to the development of novel molecules for a wide range of applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,4-Diphenyl-2-azetidinone, and how can purity be ensured?
- Methodological Answer : The compound is typically synthesized via Staudinger ketene-imine cycloaddition, using substituted benzaldehyde and aniline derivatives. Key reagents include triethylamine and chloroacetyl chloride. Purification involves column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol. Purity is validated via HPLC (>95%) and H/C NMR spectroscopy, ensuring absence of unreacted starting materials or byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Structural confirmation requires H NMR (to identify phenyl protons and azetidinone ring protons), C NMR (to confirm carbonyl groups and aromatic carbons), and FT-IR (C=O stretch ~1750 cm). Mass spectrometry (ESI-MS) provides molecular ion validation. X-ray crystallography resolves stereochemistry and crystal packing, essential for studying reactivity .
**What safety protocols are recommended for handling this compound in the laboratory?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
